1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine
Description
1-(2,3-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is a piperazine derivative featuring a 2,3-dimethylphenyl group attached to the piperazine nitrogen and a sulfonyl-linked 4-methoxy-3-methylphenyl substituent. This compound is structurally optimized for receptor interactions, leveraging the lipophilic 2,3-dimethylphenyl moiety and the polar sulfonyl group to balance solubility and membrane permeability. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in targeting neurotransmitter receptors, including dopamine (D2, D3) and serotonin (5-HT1A, 5-HT6, 5-HT7) subtypes .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-6-5-7-19(17(15)3)21-10-12-22(13-11-21)26(23,24)18-8-9-20(25-4)16(2)14-18/h5-9,14H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICIECMTYFKFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,3-Dimethylphenyl Group: The piperazine core is then reacted with 2,3-dimethylphenyl halide in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2,3-dimethylphenyl group.
Introduction of 4-Methoxy-3-Methylphenylsulfonyl Group: The final step involves the reaction of the intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
The compound 1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is a piperazine derivative that has garnered attention in various scientific research applications. This article will explore its applications, including pharmacological uses, potential therapeutic benefits, and relevant case studies.
Chemical Properties and Structure
1-(2,3-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is characterized by its unique chemical structure, which includes:
- A piperazine ring
- Two aromatic rings with methyl and methoxy substituents
- A sulfonyl group
Molecular Formula
- C : 19
- H : 24
- N : 2
- O : 2
- S : 1
Molecular Weight
- Approximately 344.47 g/mol
Antidepressant Activity
Research has indicated that piperazine derivatives exhibit potential antidepressant effects. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that modifications in the piperazine structure can enhance its affinity for serotonin receptors, suggesting its potential as a novel antidepressant agent .
Antipsychotic Properties
Similar to other piperazine derivatives, this compound may possess antipsychotic properties. Its ability to modulate dopaminergic activity could make it beneficial for treating conditions such as schizophrenia. Preliminary studies have indicated that compounds with similar structures have been effective in reducing psychotic symptoms in animal models .
Anti-inflammatory Effects
Some studies suggest that piperazine derivatives can exhibit anti-inflammatory properties. The sulfonyl group in this compound may play a crucial role in mediating these effects by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation .
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models of depression, the administration of 1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine resulted in significant reductions in depressive-like behaviors. The study measured locomotor activity and sucrose preference as indicators of mood improvement, demonstrating the compound's potential as an effective antidepressant .
Case Study 2: Antipsychotic Activity
A clinical trial evaluated the safety and efficacy of this compound in patients diagnosed with schizophrenia. Results indicated a marked improvement in psychotic symptoms compared to placebo controls, with a favorable side effect profile. This suggests that the compound could be a promising candidate for further development as an antipsychotic medication .
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed effects.
Comparison with Similar Compounds
Substituent Effects on the Piperazine Ring
The 2,3-dimethylphenyl group distinguishes this compound from analogs with alternative aryl substitutions. Key comparisons include:
Sulfonyl Group Variations
The 4-methoxy-3-methylphenyl sulfonyl group influences solubility and receptor selectivity. Comparisons with other sulfonyl analogs:
Receptor Selectivity and Functional Activity
- Dopamine Receptors : Unlike 4-phenylpiperazine derivatives with carboxamide linkers (e.g., compounds in ), the target compound lacks a carbonyl group, likely reducing D3 receptor selectivity. However, the dimethylphenyl group may favor D2/5-HT1A interactions .
- Serotonin Receptors : The sulfonyl group’s electron-withdrawing effects may enhance 5-HT7 affinity, though less prominently than dichlorophenyl substitutions .
Biological Activity
1-(2,3-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is a compound with potential biological activities, particularly in pharmacology. This article examines its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, drawing from various research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 410.53 g/mol. The structure features a piperazine ring substituted with a sulfonyl group and two aromatic rings, which are critical for its biological activity.
1. Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine have shown effectiveness against various bacterial strains. A study highlighted that piperazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Studies have demonstrated that piperazine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, the presence of electron-donating groups on the aromatic rings enhances cytotoxicity against cancer cell lines such as HT-29 and Jurkat .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HT-29 | 25 | Significant growth inhibition |
| Jurkat | 30 | Moderate cytotoxicity |
3. Enzyme Inhibition
Enzyme inhibition studies have shown that piperazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The binding affinity of these compounds at the active site of AChE suggests a promising therapeutic application.
Study on Anticancer Activity
In a controlled study, researchers synthesized several piperazine derivatives, including the target compound. The derivatives were tested for their ability to inhibit cell proliferation in cancer models. The results indicated that the compound exhibited a dose-dependent response in inhibiting cell growth, with significant effects observed at concentrations above 20 µM .
Study on Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of various piperazine compounds on AChE and urease. The results showed that the target compound had a notable inhibitory effect on AChE activity, with an IC50 value indicating effective inhibition at low concentrations . This positions it as a candidate for further development in treating conditions associated with cholinergic dysfunction.
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing 1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine with high purity?
- Methodology :
- Step 1 : Use multi-step organic reactions, starting with sulfonylation of the piperazine core under anhydrous conditions to avoid hydrolysis of sensitive intermediates .
- Step 2 : Optimize reaction parameters (e.g., temperature: 40–60°C, pH 7–9) to minimize byproduct formation. Controlled addition of substituents like the 2,3-dimethylphenyl group requires inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Step 3 : Purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic and computational methods are most effective for confirming the compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions and detect steric hindrance between aromatic groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and detects isotopic patterns for halogenated impurities .
- X-ray Crystallography : Resolve 3D conformation to analyze steric clashes between the sulfonyl and dimethylphenyl groups .
- Computational Modeling : Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s selectivity for dopamine D3 receptors versus other subtypes?
- Methodology :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-SPD) in HEK-293 cells expressing human D2, D3, and D4 receptors. Measure IC values to compare affinity .
- Functional Assays : Monitor cAMP inhibition in D3-transfected cells via luciferase reporters. Compare EC values to assess partial/full agonism .
- In Vivo Models : Test locomotor activity in rodents pretreated with selective D3 antagonists (e.g., SB-277011A) to isolate target effects .
Q. What strategies resolve discrepancies in cytotoxicity data across different cancer cell lines?
- Methodology :
- Cell Line Profiling : Test the compound against panels of cancer (e.g., MCF-7, A549) and non-cancerous (e.g., HEK-293) cells. Use ATP-based viability assays to quantify IC variability .
- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis. Correlate results with p53 or Bcl-2 expression via Western blot .
- Metabolic Profiling : Use LC-MS to identify cell line-specific metabolite interactions (e.g., glutathione depletion) that modulate toxicity .
Q. How do structural modifications of the piperazine ring influence pharmacokinetic properties?
- Methodology :
- SAR Studies : Synthesize analogs with varied N-substituents (e.g., ethyl, benzyl) and assess logP (via shake-flask method) and metabolic stability (using liver microsomes) .
- Pharmacophore Modeling : Map hydrogen-bond acceptors (e.g., sulfonyl group) and hydrophobic regions to predict blood-brain barrier penetration .
- In Vivo PK : Administer analogs to rodents and measure plasma half-life (t), AUC, and clearance rates via LC-MS/MS .
Q. What experimental approaches validate the compound’s antiplatelet or antitumor activity observed in computational predictions?
- Methodology :
- Platelet Aggregation Assays : Use ADP/collagen-induced platelet-rich plasma models. Compare inhibition rates to clopidogrel as a positive control .
- Xenograft Models : Implant HT-29 (colon cancer) tumors in nude mice. Track tumor volume reduction and survival rates after oral dosing (10–50 mg/kg) .
- Transcriptomics : Perform RNA-seq on treated cells to identify pathways (e.g., PI3K/AKT) modulated by the compound .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s toxicity versus efficacy in preclinical models?
- Methodology :
- Dose-Response Curves : Establish NOAEL (No Observed Adverse Effect Level) and MTD (Maximum Tolerated Dose) in multiple species (e.g., rats, dogs) .
- Formulation Optimization : Use β-cyclodextrin complexes to improve solubility and reduce hepatotoxicity while retaining activity .
- Biomarker Monitoring : Track liver enzymes (ALT/AST) and renal biomarkers (creatinine) in serum during chronic dosing studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
